molecular formula C5H10N2 B1598666 Cyclobutanecarboxamidine CAS No. 748081-82-5

Cyclobutanecarboxamidine

Cat. No.: B1598666
CAS No.: 748081-82-5
M. Wt: 98.15 g/mol
InChI Key: YRTJYDRUQDCJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanecarboxamidine is a bicyclic organic compound featuring a four-membered cyclobutane ring conjugated with a carboxamidine group (-C(=NH)-NH₂). This structure confers unique physicochemical properties, such as high basicity due to the amidine moiety and ring strain from the cyclobutane, which enhances reactivity. The compound is primarily utilized in pharmaceutical research as a precursor for synthesizing kinase inhibitors and antimicrobial agents, leveraging its ability to form stable hydrogen bonds and interact with biological targets . While direct synthesis protocols are proprietary, common methods involve cyclization of β-lactam derivatives or amidination of cyclobutanecarboxylic acid precursors.

Scientific Research Applications

Drug Development

Cyclobutanecarboxamidine derivatives have been investigated for their roles in developing new pharmaceuticals. The unique structural features of cyclobutane rings contribute to improving pharmacological properties such as metabolic stability, selectivity, and bioavailability.

  • Case Study: Antibody-Drug Conjugates (ADCs)
    In a study by Wei et al., a cyclobutyl ring was integrated into an ADC targeting cancer cells. This modification enhanced selectivity towards cathepsin B, a protease overexpressed in tumors, compared to traditional valine-citrulline linkers, demonstrating improved therapeutic efficacy .
  • Case Study: Kinase Inhibitors
    Anumala et al. reported on cyclobutylamine modifications in AKT inhibitors, which resulted in enhanced binding affinity and improved pharmacokinetic profiles. The cyclobutane's positioning within the binding pocket facilitated effective interactions with key residues, leading to potent inhibition of cancer cell proliferation .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound derivatives against mycobacterial infections.

  • Case Study: Anti-tuberculosis Agents
    A set of fatty acid analogs incorporating cyclobutane structures showed significant inhibitory activity against Mycobacterium tuberculosis (Mtb). Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established anti-tuberculosis drugs like isoniazid, indicating their potential as novel therapeutic agents .

Structural Modifications and Synthesis

The synthesis of this compound derivatives often involves innovative approaches to enhance their biological activity.

C–H Functionalization

Recent advancements in C–H functionalization techniques have enabled the efficient synthesis of cyclobutane derivatives. These methods allow for selective modifications that can tailor the compounds for specific biological targets .

Tandem Reactions

Research has highlighted the use of tandem reactions involving cyclobutene carboximides to produce β-amino cyclobutane carboxamides. This synthetic strategy facilitates the generation of complex molecules with potential therapeutic applications .

Summary of Applications

The applications of this compound span various domains within medicinal chemistry:

Application AreaSpecific Use CaseOutcome/Findings
Drug DevelopmentADC targeting cathepsin BEnhanced selectivity and efficacy
Kinase InhibitionAKT inhibitorsImproved binding affinity and pharmacokinetics
Antimicrobial AgentsAnti-tuberculosis compoundsMICs comparable to established drugs
Synthetic MethodologyC–H functionalization for derivative synthesisEfficient access to diverse cyclobutane structures
Tandem ReactionsFormation of β-amino cyclobutane carboxamidesGeneration of complex therapeutic candidates

Comparison with Similar Compounds

Structural and Functional Differences

Cyclobutanecarboxamidine vs. 2-Aminobenzamides

  • Structure: this compound has a strained cyclobutane ring and an amidine group, whereas 2-aminobenzamides feature a planar aromatic benzene ring with an amide (-CONH₂) and amine (-NH₂) group.
  • Reactivity: The amidine group in this compound (pKa ~11–12) is more basic than the amide group in 2-aminobenzamides (pKa ~0–1), making it a stronger nucleophile.
  • Applications: this compound is favored in kinase inhibitor design due to its rigid structure, while 2-aminobenzamides are used in peptide mimetics and glycobiology research for their conformational flexibility .

This compound vs. 1-Benzylcyclobutane-1-carboxylic Acid

  • Functional Groups : The latter contains a carboxylic acid (-COOH) and a benzyl substituent, contrasting with the amidine group in this compound.
  • Acidity/Basicity : 1-Benzylcyclobutane-1-carboxylic acid is acidic (pKa ~4–5), while this compound is strongly basic.
  • Stability : The carboxylic acid derivative exhibits higher thermal stability, whereas the amidine’s reactivity necessitates storage under inert conditions to prevent hydrolysis .

Data Table: Key Properties

Compound Molecular Weight (g/mol) pKa Solubility (Water) Stability Applications
This compound ~112.14 ~11.5 (basic) Low Air-sensitive Kinase inhibitors, antimicrobials
2-Aminobenzamide ~136.15 ~0.5 (amide) Moderate Stable at RT Glycan analysis, peptidomimetics
1-Benzylcyclobutane-1-carboxylic Acid ~190.24 ~4.2 (acidic) Low Stable up to 150°C Polymer synthesis, R&D

Research Findings

  • Pharmacological Efficacy: this compound derivatives show 10–20× higher binding affinity to kinase targets compared to 2-aminobenzamide analogs, attributed to the amidine’s hydrogen-bonding capacity and ring strain-induced conformational locking .
  • Synthetic Challenges : The synthesis of this compound requires stringent anhydrous conditions, unlike 1-Benzylcyclobutane-1-carboxylic acid, which is synthesized via straightforward Friedel-Crafts alkylation .
  • Toxicity: this compound exhibits higher acute toxicity (LD₅₀ ~150 mg/kg in rodents) than 2-aminobenzamides (LD₅₀ >500 mg/kg), necessitating careful handling in lab settings.

Properties

CAS No.

748081-82-5

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

cyclobutanecarboximidamide

InChI

InChI=1S/C5H10N2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H3,6,7)

InChI Key

YRTJYDRUQDCJKA-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=N)N

Canonical SMILES

C1CC(C1)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.